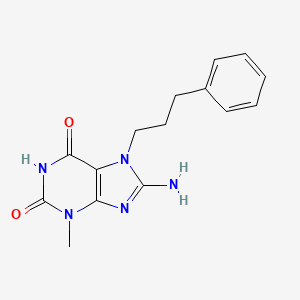
8-amino-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 8-amino-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione and related compounds involves several steps, including intramolecular alkylation, hydrogenation, and consecutive reactions to introduce specific substituents. A notable method involves starting from 6-[(2-hydroxyethyl)-amino]-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, which is hydrogenated and further reacted with orthocarboxylate and mesyl chloride to afford desired purine derivatives (Šimo, Rybár, & Alföldi, 1998).
Molecular Structure Analysis
The molecular structure of 8-amino-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione features a purine backbone with specific substitutions at positions 8, 3, and 7. These modifications play a critical role in its chemical reactivity and interaction with biological targets. Detailed quantitative analysis of its intermolecular interactions can provide insight into the stabilization mechanisms and potential applications in material design (Shukla et al., 2020).
Chemical Reactions and Properties
This compound's chemical reactivity encompasses a range of reactions, including alkylation, acylation, and cycloaddition, depending on the substituents present and the reaction conditions. For example, methylation reactions of purine derivatives reveal insights into the steric factors influencing alkylation at specific nitrogen atoms, highlighting the compound's versatility in chemical synthesis (Rahat, Bergmann, & Tamir, 1974).
Applications De Recherche Scientifique
Synthesis and Derivative Compounds
Synthesis Techniques : The compound has been a subject of interest in organic chemistry for the synthesis of various derivative compounds. For example, the synthesis of new [c,d]-fused purinediones involving 2-substituted 9-methyl-4,5-dihydro-6H,8H-pyrimido-[1,2,3-cd]purine-8,10(9H)-diones has been detailed, highlighting complex multi-step synthesis processes (Šimo, Rybár, & Alföldi, 1995).
Antidepressant Properties : Some derivatives, such as 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, have been studied for their antidepressant properties, highlighting the potential of these compounds in pharmaceutical applications (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).
Protective Groups in Synthesis : The use of protective groups like thietanyl in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones has been explored. This approach provides insight into the methodology of synthesizing complex organic compounds while maintaining specific functional groups (Khaliullin & Shabalina, 2020).
Biological and Pharmacological Properties
5-HT Receptor Affinity : Certain 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents have been investigated for their affinity to 5-HT1A, 5-HT2A, and 5-HT7 receptors. These studies are significant for understanding the interactions of these compounds with serotonin receptors and their potential applications in psychotropic therapy (Chłoń-Rzepa et al., 2013).
Anticancer Activity : Research into the design, molecular modeling, and synthesis of new purine-diones and pyridopyrimidine-diones with potential anticancer activity has been conducted. Such studies demonstrate the versatility of purine derivatives in the development of new therapeutic agents (Hayallah, 2017).
Structural and Chemical Analysis
Crystal Structure Analysis : The crystal structure of related compounds like 8-amino-7-(4-morpholinobutyl)theophylline has been analyzed, providing valuable information about the molecular geometry and potential intermolecular interactions, which are crucial for understanding the chemical behavior of these compounds (Karczmarzyk & Pawłowski, 1997).
Ionization and Methylation Reactions : Studies on purine-6,8-diones, including their ionization and methylation reactions, provide insights into the reactivity and chemical properties of these compounds. Such information is vital for the development of new drugs and other applications (Rahat, Bergmann, & Tamir, 1974).
Propriétés
IUPAC Name |
8-amino-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-19-12-11(13(21)18-15(19)22)20(14(16)17-12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,16,17)(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGFCCNDYUVSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

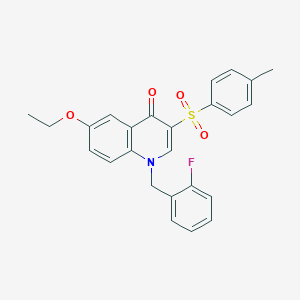
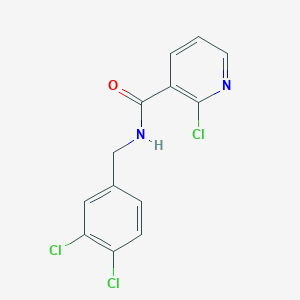
![2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline](/img/structure/B2483194.png)
![6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride](/img/structure/B2483195.png)


![9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride](/img/structure/B2483202.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide](/img/structure/B2483203.png)



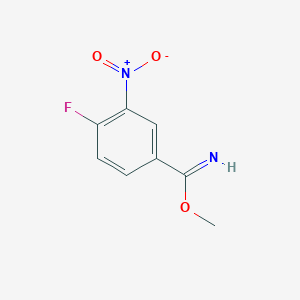
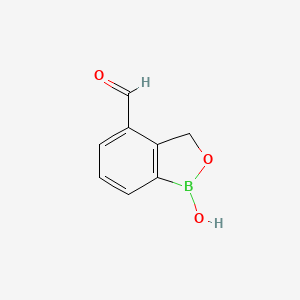
![4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2483214.png)